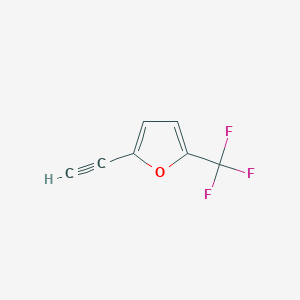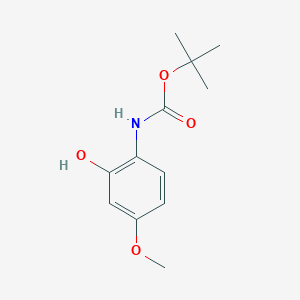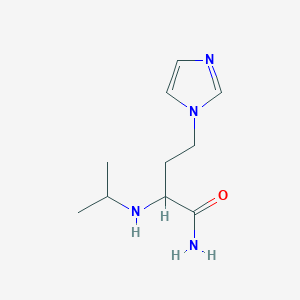
4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide is a synthetic organic compound that features an imidazole ring, an isopropylamino group, and a butanamide backbone. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Butanamide Backbone: The imidazole ring is then reacted with a butanamide derivative under suitable conditions to form the desired compound.
Introduction of the Isopropylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods can vary depending on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The isopropylamino group can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)butanamide: Lacks the isopropylamino group.
2-(Isopropylamino)butanamide: Lacks the imidazole ring.
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide: Contains a methylamino group instead of an isopropylamino group.
Uniqueness
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide is unique due to the presence of both the imidazole ring and the isopropylamino group, which can confer distinct biological activities and chemical reactivity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-8(2)13-9(10(11)15)3-5-14-6-4-12-7-14/h4,6-9,13H,3,5H2,1-2H3,(H2,11,15) |
InChI Key |
CNWKNSYPTFEOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCN1C=CN=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


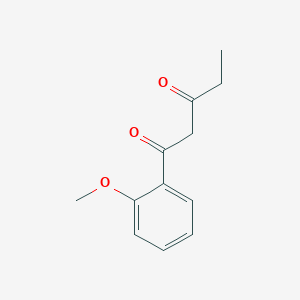


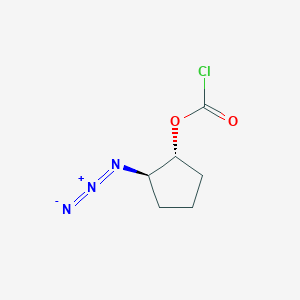
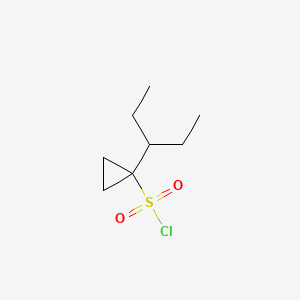

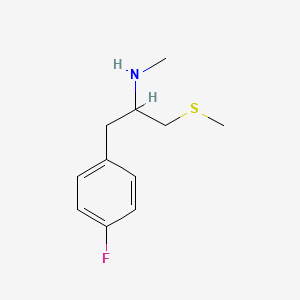
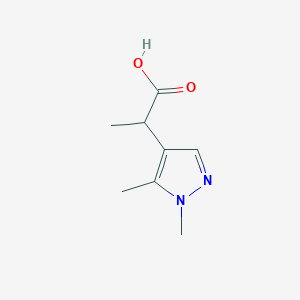
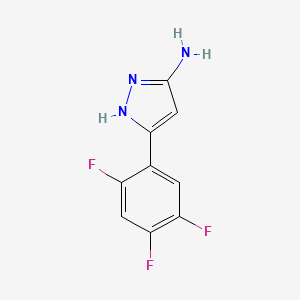
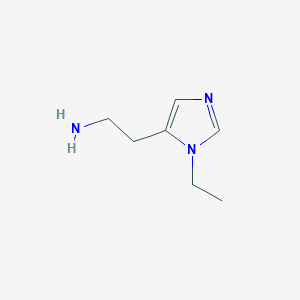
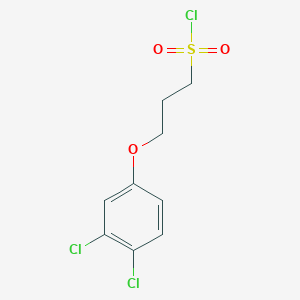
![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13620471.png)
